The synthesis of omipalisib involves complex organic chemistry techniques, typically focusing on the construction of its core structure through multi-step synthetic routes. While specific synthetic details are often proprietary or not fully disclosed in public literature, general methods include:
Research indicates that omipalisib's synthesis has been optimized for yield and efficiency in laboratory settings .
Omipalisib has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is CHNO, and its molecular weight is approximately 398.44 g/mol.
Omipalisib (GSK2126458) is a potent dual inhibitor targeting all four class I phosphatidylinositol 3-kinase (PI3K) isoforms (p110α, p110β, p110δ, p110γ) and both mechanistic target of rapamycin (mTOR) complexes (mTORC1 and mTORC2). This bispecific activity disrupts the PI3K/AKT/mTOR signaling axis at multiple nodal points, creating a comprehensive blockade of this critical oncogenic pathway. Structural analyses reveal that Omipalisib competes with ATP at the kinase domains of both PI3K and mTOR, exhibiting low nanomolar inhibitory concentrations (IC₅₀) across its targets [1] [4].
The compound demonstrates particularly high potency against PI3Kα (IC₅₀ = 0.019 nM), which frequently harbors activating mutations in solid tumors. By simultaneously inhibiting mTORC1 (which regulates protein synthesis via S6K1/4E-BP1) and mTORC2 (which phosphorylates AKT at Ser473 for full activation), Omipalisib prevents compensatory signaling that frequently limits the efficacy of selective PI3K inhibitors. This dual mechanism effectively suppresses phosphorylation of both AKT and ribosomal protein S6, downstream effectors of PI3K and mTORC1/2 respectively, as confirmed through western blot analyses in pancreatic ductal adenocarcinoma (PDAC) and head and neck squamous cell carcinoma (HNSCC) models [1] [5].
Table 1: Omipalisib Inhibition Profile Against PI3K Isoforms and mTOR Complexes
Target | IC₅₀ (nM) | Biological Function |
---|---|---|
PI3Kα | 0.019 | Glucose metabolism, cell proliferation |
PI3Kβ | 0.13 | Cell motility, platelet function |
PI3Kδ | 0.024 | Immune cell function |
PI3Kγ | 0.06 | Inflammatory responses |
mTORC1 | 0.18 | Protein/lipid synthesis, autophagy suppression |
mTORC2 | 0.3 | Cytoskeletal organization, AKT activation |
Data compiled from enzymatic assays [1] [4] [5]
The therapeutic efficacy of Omipalisib significantly amplifies when combined with MAPK pathway inhibitors, addressing the critical compensatory cross-talk between PI3K and RAS/RAF/MEK/ERK signaling networks. In PDAC models characterized by KRAS mutations, Omipalisib monotherapy effectively suppressed AKT phosphorylation but failed to inhibit ERK activation. Conversely, MEK inhibitors (Trametinib) or SHP2 inhibitors (SHP099) blocked ERK phosphorylation without affecting AKT. Dual targeting with Omipalisib/Trametinib (OmiTram) or Omipalisib/SHP099 (OmiSHP) concurrently inhibited both pAKT and pERK, inducing synergistic anti-tumor effects [1] [9].
This combinatorial approach demonstrated profound pathway modulation:
In esophageal squamous cell carcinoma, Omipalisib monotherapy also concurrently inhibited both PI3K/AKT/mTOR and ERK pathways, suggesting tissue-specific pathway dominance. The coordinated suppression of these parallel mitogenic cascades explains the significantly superior anti-proliferative effects observed with combination regimens compared to single-agent therapies across in vitro and in vivo models [1] [9].
RNA sequencing analyses of PDAC cells treated with Omipalisib-containing combinations revealed profound transcriptomic reprogramming extending beyond canonical PI3K/MAPK signaling. Differential gene expression analysis (adjusted p-value <0.05, fold-change >2) identified 487 significantly dysregulated transcripts following OmiTram treatment compared to vehicle controls. Key findings included:
Table 2: Transcriptomic Signatures of Omipalisib-Based Treatments in PDAC
Functional Category | Key Regulated Genes | Expression Change | Biological Impact |
---|---|---|---|
Cell Cycle | CCND1, CDK4, CDK6, MYC | Downregulated | G1/S phase arrest |
Apoptosis | BAX, PMAIP1, BBC3 | Upregulated | Mitochondrial apoptosis |
Metastasis | MMP9, SNAI1, VEGFA | Downregulated | Reduced invasion/angiogenesis |
Stress Response | ATF4, DDIT3, XBP1 | Upregulated | ER stress activation |
Data derived from RNA-seq of PDAC cells post-OmiTram treatment [1]
Notably, gene set enrichment analysis (GSEA) revealed significant suppression of E2F targets and G2/M checkpoint pathways, consistent with the observed cell cycle arrest phenotypes. These findings illustrate that Omipalisib-based therapies induce genome-wide transcriptional rewiring that collectively dismantles oncogenic networks.
Omipalisib triggers interconnected cell death mechanisms through simultaneous induction of autophagy and apoptosis. In HNSCC models, Omipalisib monotherapy significantly increased autophagic flux as evidenced by:
This autophagy induction functions as a transient survival mechanism, as pharmacological inhibition with chloroquine (CQ) synergistically enhanced Omipalisib's anti-proliferative effects. The Bliss synergy scores exceeded 15 across multiple cell lines, confirming the therapeutic rationale for dual PI3K/autophagy inhibition [5].
Concurrently, Omipalisib promotes mitochondrial apoptosis through:
In neuroblastoma and PDAC models, these molecular events culminated in phosphatidylserine externalization (Annexin V+ cells increasing from 5% to 38%) and sub-G1 DNA accumulation (indicating apoptotic fragmentation). The coordinated induction of both autophagy and apoptosis reflects Omipalisib's capacity to activate multiple programmed cell death pathways when administered at therapeutically relevant concentrations [1] [7].
Table 3: Molecular Markers of Autophagy and Apoptosis Following Omipalisib Treatment
Process | Molecular Marker | Change | Detection Method |
---|---|---|---|
Autophagy | LC3B-II/I ratio | ↑ 3.5-fold | Western blot |
SQSTM1/p62 | ↓ 70% | Immunoblot | |
RFP+ autolysosomes | ↑ 4.2-fold | Fluorescence microscopy | |
Apoptosis | Bax/Bcl-2 ratio | ↑ 4.1-fold | Western blot |
Cleaved caspase-3 | ↑ 2.8-fold | Flow cytometry | |
Annexin V+ cells | ↑ 33% (absolute) | Flow cytometry |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7